molecular formula C20H24ClN7O3 B2665787 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B2665787
M. Wt: 445.9 g/mol
InChI Key: CSZCXBJAVKXASA-UHFFFAOYSA-N
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Description

This compound is a purine-dione derivative featuring a 3-chlorophenylpiperazinylmethyl group linked via an acetamide bridge. Its structure combines a xanthine core (1,3-dimethylpurine-2,6-dione) with a substituted piperazine moiety, a design strategy common in phosphodiesterase (PDE) inhibitors and neurotransmitter receptor modulators . The synthesis typically involves coupling 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid with 4-(3-chlorophenyl)piperazine using carbonyldiimidazole (CDI) as an activating agent, followed by purification via silica chromatography . The 3-chlorophenyl group is hypothesized to enhance binding affinity to PDE isoforms or serotonin/dopamine receptors, leveraging piperazine’s role in CNS-targeted therapeutics .

Properties

IUPAC Name

2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-6-8-27(9-7-26)14-5-3-4-13(21)10-14/h3-5,10H,6-9,11-12H2,1-2H3,(H2,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZCXBJAVKXASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-276293 involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclohexane ring and the introduction of the aminoethyl and pyridyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of WAY-276293 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

WAY-276293 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert WAY-276293 into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide exhibit significant anticancer properties. The mechanism involves:

  • Dihydrofolate Reductase (DHFR) Inhibition : This enzyme is crucial for DNA synthesis and repair. Inhibition can lead to reduced proliferation in cancer cells.
  • Kinase Inhibition : Similar compounds have shown efficacy in inhibiting specific kinases involved in cell signaling pathways that regulate growth and differentiation.

Case Studies

In vitro studies have demonstrated that related purine derivatives significantly inhibit cancer cell lines through DHFR inhibition. In vivo studies using animal models revealed reduced tumor growth rates when treated with these compounds compared to controls.

Neuropharmacological Effects

The piperazine component suggests potential interactions with neurotransmitter receptors. This interaction may influence neurological pathways and provide therapeutic effects in psychiatric disorders such as anxiety and depression.

Biochemical Pathways

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Serotonin Receptors : Modulation of these receptors can lead to therapeutic effects for mood disorders.
  • Histamine H1 Receptors : Related compounds show high affinity for these receptors, indicating potential applications in allergy treatments.

Mechanism of Action

WAY-276293 exerts its effects by inhibiting Rho-associated protein kinase. This inhibition leads to the modulation of various cellular pathways, including those involved in smooth muscle contraction, cell migration, and proliferation. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Analogues

Compound ID/Name Substituent on Piperazine Biological Activity (vs. Cilostazol) Key Finding
Target Compound 3-Chlorophenyl Inferred high PDE3 inhibition Electron-withdrawing Cl enhances binding
Compound 8 () 3,4-Dichlorophenyl ethyl Most active (150% efficacy) Dual Cl groups optimize activity
Compound 6 () 2,4-Dinitrophenyl methyl Moderate (85% efficacy) Nitro groups reduce bioavailability
Compound 1-Phenylethyl (non-piperazine) Not tested Structural simplicity vs. reduced target engagement

Biological Activity

The compound 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide , also known as CHEMBL4240676 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological targets, and therapeutic implications based on diverse research findings.

Research indicates that this compound interacts with several biological targets. It is primarily known for its activity as an antagonist at various receptors, including:

  • Histamine Receptors : Studies have shown that compounds with similar structures exhibit high-affinity antagonism at the histamine H3 receptor, which plays a role in neurotransmission and cognitive functions .
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival . This inhibition can potentially affect cancer cell growth and metastasis.

2. Therapeutic Potential

The therapeutic applications of this compound are promising based on its biological activity:

  • Antitumor Activity : Similar compounds have demonstrated significant antitumor effects against various cancer types, including melanoma and urothelial carcinoma. The mechanism often involves the inhibition of key signaling pathways in cancer cells .
  • Neurological Disorders : Due to its interaction with histamine receptors, there is potential for use in treating disorders such as schizophrenia or depression where histamine dysregulation is implicated .

Case Studies

Several studies have investigated the efficacy of related compounds:

  • A study highlighted the effectiveness of piperazine derivatives in inhibiting dihydrofolate reductase (DHFR), leading to antitumor effects in animal models . This suggests that our compound may share similar pathways.
  • Another research paper reviewed the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives, noting their potential as selective inhibitors for tyrosine kinases involved in cancer progression .

Data Tables

Compound NameBiological TargetActivityReference
PiritreximDHFRAntitumor
PD-173955EPH familyAnticancer
Compound XHistamine H3Antagonist

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